molecular formula C21H22N4O3 B11295815 N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11295815
M. Wt: 378.4 g/mol
InChI Key: RPMGKRLYHDDZNJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a triazine ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor and a methoxyphenyl nucleophile.

    Formation of the Propanamide Moiety: The propanamide group is attached through an amide bond formation, typically involving the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl groups, potentially converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation as a therapeutic agent.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
  • N-(3,4-Dimethylphenyl)-3a,4,5,9b-tetrahydro-4-(3-methoxyphenyl)-3H-cyclopenta[c]quinoline-8-sulfonamide

Uniqueness

Compared to similar compounds, N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide stands out due to its specific structural features, such as the triazine ring and the combination of functional groups. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C21H22N4O3/c1-13-9-14(2)11-17(10-13)23-20(26)15(3)25-21(27)24-19(12-22-25)16-5-7-18(28-4)8-6-16/h5-12,15H,1-4H3,(H,23,26)

InChI Key

RPMGKRLYHDDZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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